N-[(3-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide
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Overview
Description
N-[(3-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide is a compound that belongs to the class of thiourea derivatives. These compounds are known for their wide range of applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a pyridine ring substituted with a methyl group at the 3-position, a carbamothioyl group, and a nitrobenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide typically involves the reaction of 3-methyl-2-aminopyridine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiocarbamoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Used in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its thiourea moiety, forming stable complexes. These complexes can interfere with the function of enzymes and proteins, leading to various biological effects. The nitro group can also undergo reduction to form reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
N-[(3-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide can be compared with other thiourea derivatives such as:
- 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide
- N-((6-methylpyridin-2-yl)carbamothioyl)benzamide
- N-[3-(thiazole-2-yl]-N′-[2-furoyl]thiourea
These compounds share similar structural features but differ in their substituents and functional groups. The unique combination of the nitrobenzamide moiety and the 3-methylpyridin-2-yl group in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(3-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-9-5-4-8-15-12(9)16-14(22)17-13(19)10-6-2-3-7-11(10)18(20)21/h2-8H,1H3,(H2,15,16,17,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUFAHCOLKKMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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